molecular formula C9H11FN2O5S B14019911 2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate

2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate

Cat. No.: B14019911
M. Wt: 278.26 g/mol
InChI Key: JTJBDIIDDAEVKX-UHFFFAOYSA-N
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Description

2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate is a chemical compound with the molecular formula C9H11FN2O5S and a molar mass of 278.26 g/mol . This compound is known for its unique structure, which includes a fluoro-nitrophenyl group and a methanesulfonate ester. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate typically involves the reaction of 2-fluoro-4-nitroaniline with ethylene glycol methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-((2-Fluoro-4-aminophenyl)amino)ethyl methanesulfonate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions, and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to

Properties

Molecular Formula

C9H11FN2O5S

Molecular Weight

278.26 g/mol

IUPAC Name

2-(2-fluoro-4-nitroanilino)ethyl methanesulfonate

InChI

InChI=1S/C9H11FN2O5S/c1-18(15,16)17-5-4-11-9-3-2-7(12(13)14)6-8(9)10/h2-3,6,11H,4-5H2,1H3

InChI Key

JTJBDIIDDAEVKX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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